molecular formula C10H8FNO2 B1373589 6-fluoro-4-methyl-1H-indole-2-carboxylic acid CAS No. 1249870-64-1

6-fluoro-4-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1373589
CAS No.: 1249870-64-1
M. Wt: 193.17 g/mol
InChI Key: IUUOGPKUINKWJC-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1H-indole-2-carboxylic acid (molecular formula: C₁₀H₈FNO₂) is a fluorinated indole derivative with a carboxylic acid group at position 2, a methyl group at position 4, and a fluorine atom at position 6 of the indole ring. Key identifiers include:

  • SMILES: CC1=CC(=CC2=C1C=C(N2)C(=O)O)F
  • InChIKey: IUUOGPKUINKWJC-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for [M+H]⁺ (m/z 210.07) and other adducts are reported, supporting its characterization in mass spectrometry workflows .

The compound is primarily used in research settings, with structural analogs explored for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-fluoro-4-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUOGPKUINKWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249870-64-1
Record name 6-fluoro-4-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic strategy for 6-fluoro-4-methyl-1H-indole-2-carboxylic acid involves multi-step organic synthesis starting from fluorinated and methylated aromatic precursors. The key approaches include:

  • Fischer Indole Synthesis : This classical method involves the acid-catalyzed reaction of phenylhydrazine derivatives with aldehydes or ketones to form the indole core. For the fluorinated and methyl-substituted indole, appropriately substituted phenylhydrazines or aldehydes are used to introduce the 6-fluoro and 4-methyl groups, respectively. The reaction is typically conducted under reflux in acidic media such as acetic acid or polyphosphoric acid.

  • Cyclocondensation of Fluorinated Precursors : Another approach involves cyclocondensation reactions where fluorinated intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are reacted with sodium acetate and acetic acid under reflux to yield the target compound. This method allows control over regioselectivity and substitution patterns.

  • Cross-Coupling and Functional Group Transformations : In some synthetic schemes, palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling reactions are employed to introduce substituents on the indole ring, followed by esterification and hydrolysis steps to install the carboxylic acid at position 2.

  • Industrial Scale Production : Industrial methods optimize reaction parameters such as temperature, catalyst loading, and solvent choice to maximize yield and purity. Use of continuous flow reactors and chromatographic purification techniques enhance scalability and reproducibility.

Detailed Reaction Conditions and Parameters

Condition Parameter Optimal Value/Range Impact on Yield and Purity
Temperature 110–120°C (reflux) Higher temperatures favor cyclization, reduce side products
Reaction Time 3–5 hours Sufficient for complete conversion without decomposition
Catalyst Acetic acid (solvent & catalyst) Promotes cyclization and electrophilic substitution
Sodium Acetate Loading 2.0 equivalents Enhances cyclization efficiency
Solvent Acetic acid or DMF Solvent polarity affects reaction rate and selectivity
Purification Chromatography, recrystallization Ensures high purity and structural integrity

Representative Synthetic Example

Step 1: Formation of 6-fluoro-1H-indole-4-carboxylhydrazide

  • React 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester with N,N-dimethylformamide dimethyl acetal and triethylamine in DMF at 100°C.
  • After completion, add methanol and hydrazine hydrate, heat to 60°C, and isolate the hydrazide intermediate with ~93% yield.

Step 2: Conversion to 6-fluoro-1H-indole-4-carboxylic acid methyl ester

  • React the hydrazide with 2-iodobenzoic acid in methanol/dichloromethane at 40°C.
  • Workup includes aqueous sodium sulfite washing, drying, evaporation, and recrystallization to yield the methyl ester with ~78% yield.

These steps can be adapted with methylation at the 4-position and carboxylation at the 2-position to synthesize the target compound.

  • The electron-withdrawing fluorine at the 6-position influences the regioselectivity of electrophilic substitution, directing reactions away from the fluorinated site and favoring substitution at the 4-methyl position.

  • Spectroscopic validation using NMR, IR, and X-ray crystallography confirms the structural integrity and substitution pattern of the synthesized compound. Computational methods such as DFT calculations assist in predicting and rationalizing electronic effects of fluorine substitution.

  • Purity assessment involves chromatographic techniques and crystallographic analysis to ensure the absence of positional isomers or side products.

Method Key Reagents/Conditions Yield (%) Notes
Fischer Indole Synthesis Phenylhydrazine derivative, aldehyde/ketone, acid catalyst (AcOH) 60–85 Classical, versatile, scalable
Cyclocondensation Fluorinated aldehyde, sodium acetate, acetic acid, reflux 70–90 High regioselectivity
Cross-Coupling + Esterification Pd catalyst, substituted anilines, ester hydrolysis 50–80 Allows functional group diversity
Industrial Continuous Flow Optimized temperature, catalyst, chromatography purification >90 High purity, scalable

The preparation of this compound is achieved through well-established synthetic routes centered on Fischer indole synthesis and cyclocondensation of fluorinated intermediates. Reaction parameters such as temperature, catalyst loading, and reagent stoichiometry are critical for optimizing yield and purity. Industrial methods leverage continuous flow technology and advanced purification to produce this compound at scale. Analytical techniques including NMR and X-ray crystallography are essential for confirming structural integrity. These preparation methods provide a robust foundation for the synthesis of this biologically relevant indole derivative.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

6-Fluoro-4-methyl-1H-indole-2-carboxylic acid serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in:

  • Synthesis of Indole Derivatives : It can be transformed into various derivatives that exhibit unique properties.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic pathways.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydridePrimary or secondary amines
SubstitutionN-bromosuccinimideHalogenated indole derivatives

Biology

The compound is investigated for its biological activities, particularly in:

  • Antiviral Properties : It has shown potential in inhibiting viral replication by targeting viral enzymes.
  • Anticancer Activity : Research indicates that it may interfere with cancer cell proliferation by inhibiting key pathways such as PARP (Poly (ADP-ribose) polymerase), crucial for DNA repair in cancer cells.
Activity TypeIC50 Value (μM)Reference
HIV Integrase Inhibition32.37
Antiviral ActivityNot specified
Anticancer ActivityNot specified
Antimicrobial ActivityNot specified

Medicine

The compound is being explored as a therapeutic agent for various diseases:

  • Cancer Treatment : Its ability to inhibit cancer cell growth makes it a candidate for further development in oncology.
  • Antimicrobial Development : Its antimicrobial properties suggest potential use in developing new antibiotics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound as a promising scaffold for drug development:

  • Antiviral Research : A study demonstrated that this compound effectively inhibited HIV integrase with an IC50 value of 32.37 μM, suggesting its potential as an antiviral agent targeting integrase activity .
  • Anticancer Studies : Investigations into its role as a PARP inhibitor have shown promise in disrupting DNA repair mechanisms in cancer cells, indicating its therapeutic potential .
  • Antimicrobial Investigations : Preliminary data suggest that the compound exhibits antimicrobial activity, warranting further exploration for antibiotic development .

Mechanism of Action

The mechanism of action of 6-fluoro-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups enhance its binding affinity to biological receptors, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Positional Isomers

  • 6-Fluoro-1H-indole-3-carboxylic acid: Fluorine at position 6 and carboxylic acid at position 3.
  • 4-Fluoro-1H-indole-2-carboxylic acid : Fluorine at position 4 instead of 4. This positional change reduces steric hindrance near the methyl group in the target compound .
Compound Name Molecular Formula Substituent Positions (Fluorine/Carboxylic Acid) Molecular Weight (g/mol) Key Differences vs. Target Compound
6-Fluoro-4-methyl-1H-indole-2-carboxylic acid C₁₀H₈FNO₂ 6-F, 4-CH₃, 2-COOH 209.18 Reference compound
6-Fluoro-1H-indole-3-carboxylic acid C₉H₆FNO₂ 6-F, 3-COOH 193.15 Carboxylic acid position; lower MW
4-Fluoro-1H-indole-2-carboxylic acid C₉H₆FNO₂ 4-F, 2-COOH 193.15 Fluorine position; no methyl group

Methoxy vs. Methyl Substitution

  • 6-Fluoro-4-methoxy-1H-indole-2-carboxylic acid : Replaces the methyl group with methoxy (-OCH₃) at position 4. The methoxy group increases electron density and may enhance solubility compared to the methyl analog .

Halogen-Substituted Indole Carboxylic Acids

Chlorine Derivatives

  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Chlorine at position 7 and methyl at position 3. Chlorine’s larger atomic radius and polarizability may increase intermolecular interactions compared to fluorine .
  • 6-Chloro-1-methyl-1H-indole-2-carboxylic acid: Chlorine at position 6 and methyl at position 1. The N-methylation eliminates the NH group, reducing hydrogen-bond donor capacity .
Compound Name Molecular Formula Substituent Positions (Halogen/Other Groups) Molecular Weight (g/mol) Key Differences vs. Target Compound
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 7-Cl, 3-CH₃, 2-COOH 223.63 Larger halogen; different substitution pattern
6-Chloro-1-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 6-Cl, 1-CH₃, 2-COOH 209.63 N-methylation; Cl vs. F

Ester Derivatives

Esterification of the carboxylic acid group is a common modification to enhance cell permeability or alter reactivity:

  • Ethyl 6-fluoro-4-methyl-1H-indole-2-carboxylate: The ethyl ester derivative of the target compound.
  • Methyl 6-fluoro-1H-indole-4-carboxylate : Carboxylic acid ester at position 4 instead of 2. This positional shift changes the molecule’s dipole moment and binding interactions .

Biological Activity

6-Fluoro-4-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and applications based on recent research findings.

This compound features a unique structure that enhances its biological activity. The presence of both fluorine and methyl groups contributes to its stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication. It may bind to viral enzymes, disrupting their function and preventing the spread of infection.
  • Anticancer Activity : It has shown promise in targeting cancer cell proliferation by interfering with specific signaling pathways. This includes the inhibition of PARP (Poly (ADP-ribose) polymerase), which is crucial for DNA repair in cancer cells.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50 Value (μM) Reference
HIV Integrase Inhibition32.37
Antiviral ActivityNot specified
Anticancer Activity (PARP inhibition)Not specified
Antimicrobial ActivityNot specified

Case Studies

Several studies have explored the biological implications of this compound:

  • HIV Integrase Inhibition : A study demonstrated that derivatives of indole-2-carboxylic acid, closely related to this compound, effectively inhibited HIV integrase activity. The binding mode analysis indicated that these compounds chelate metal ions within the active site, enhancing their inhibitory effects .
  • Anticancer Research : The compound has been evaluated for its role as a PARP inhibitor in cancer treatment. By disrupting DNA repair mechanisms in cancer cells, it shows potential in enhancing the efficacy of chemotherapy agents.
  • Antimicrobial Studies : Investigations into its antimicrobial properties have suggested that this compound can serve as a scaffold for developing new antibiotics against resistant strains.

Q & A

Q. Q1: What are the established synthetic routes for preparing 6-fluoro-4-methyl-1H-indole-2-carboxylic acid, and what are their critical reaction parameters?

Methodological Answer: A common approach involves cyclocondensation of fluorinated precursors with methyl-substituted intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate and acetic acid under controlled conditions can yield substituted indole carboxylic acids . Key parameters include:

  • Reagent stoichiometry: 1.1 equiv of aldehyde to 1.0 equiv of thiazolidinone derivatives.
  • Reaction time: 3–5 hours under reflux.
  • Catalyst system: Acetic acid as both solvent and catalyst.
Condition Optimal Value Impact on Yield
Temperature110–120°C (reflux)Higher temps reduce side products
Sodium acetate loading2.0 equivEnhances cyclization efficiency

Q. Q2: How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

  • X-ray crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm crystal structure .
  • Spectroscopy:
    • NMR: Analyze 19F^{19}\text{F}-NMR for fluorine environment (δ ~ -120 ppm for aromatic F) and 1H^{1}\text{H}-NMR for indole proton signals (δ 10–12 ppm for NH) .
    • HPLC-MS: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the reactivity of the fluorine substituent in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing effect of fluorine at the 6-position deactivates the indole ring, directing electrophiles to the 4-methyl-substituted position. Computational studies (DFT) can map electron density to predict regioselectivity. Experimental validation involves:

  • Competitive reactions: Compare bromination (e.g., NBS) at 4-methyl vs. 6-fluoro positions.
  • Kinetic isotope effects: Use deuterated analogs to probe transition states .

Q. Q4: How do structural modifications (e.g., methyl vs. halogen substituents) influence biological activity in related indole derivatives?

Methodological Answer:

  • SAR studies: Replace 4-methyl with bulkier groups (e.g., ethyl, cyclopentyl) to assess steric effects on receptor binding .
  • Fluorine bioisosterism: Compare 6-fluoro analogs with 6-chloro derivatives in antimicrobial assays (e.g., MIC against S. aureus) .
Modification Biological Activity (IC₅₀) Target
4-Methyl, 6-Fluoro12 µMCOX-2 inhibition
4-Cyclopentyl, 6-Fluoro8 µMEnhanced selectivity

Q. Q5: How can contradictory spectral data (e.g., NMR shifts vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic effects: Variable-temperature NMR can reveal conformational flexibility (e.g., NH tautomerism) .
  • Crystallographic validation: Compare solution-phase (NMR) and solid-state (X-ray) structures to identify solvent or packing artifacts .
  • DFT calculations: Simulate NMR chemical shifts using Gaussian or ORCA software to reconcile discrepancies .

Data Analysis & Experimental Design

Q. Q6: What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

Methodological Answer:

  • Non-linear regression: Fit data to Hill equation (Y=EmaxXnEC50n+XnY = \frac{E_{\text{max}} \cdot X^n}{EC_{50}^n + X^n}) using GraphPad Prism.
  • Outlier detection: Apply Grubbs’ test to exclude anomalous data points.
  • Bootstrap resampling: Estimate confidence intervals for EC₅₀ values .

Q. Q7: How can reaction conditions be optimized to minimize byproducts during scale-up?

Methodological Answer:

  • Design of Experiments (DoE): Use a Box-Behnken model to screen variables (temperature, catalyst loading, solvent ratio).
  • In-line monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-4-methyl-1H-indole-2-carboxylic acid
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6-fluoro-4-methyl-1H-indole-2-carboxylic acid

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